5-Bromo-4-chloro-2-methyl-2H-indazole
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Overview
Description
5-Bromo-4-chloro-2-methyl-2H-indazole is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are commonly used in medicinal chemistry
Mechanism of Action
Target of Action
5-Bromo-4-chloro-2-methyl-2H-indazole is a complex compound with potential therapeutic applications. Similar compounds have been shown to interact with targets such as the extracellular signal-regulated kinase 2/mitogen-activated protein kinase 1 (erk2) and fibroblast growth factor receptor 2 (fgfr2) . These proteins play crucial roles in cell signaling and growth, making them potential targets for anticancer therapies .
Mode of Action
Similar compounds have been shown to inhibit the activity of their target proteins, disrupting cell signaling pathways and potentially leading to cell death .
Biochemical Pathways
Given its potential targets, it may affect pathways related to cell growth and proliferation .
Result of Action
Similar compounds have been shown to inhibit cell growth, suggesting potential anticancer effects .
Biochemical Analysis
Biochemical Properties
Indazole-containing compounds have been found to interact with a variety of enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure of the indazole derivative.
Cellular Effects
Indazole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Indazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-chloro-2-methyl-2H-indazole can be achieved through several synthetic routes. One common method involves the cyclization of 2-bromo-4-chloro-1-methylbenzene with hydrazine hydrate under acidic conditions. The reaction typically proceeds as follows:
Starting Material: 2-Bromo-4-chloro-1-methylbenzene
Reagent: Hydrazine hydrate
Conditions: Acidic medium, reflux
The reaction yields this compound as the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and optimized reaction conditions ensures high yield and purity of the compound. Industrial methods may also incorporate advanced purification techniques such as recrystallization and chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-chloro-2-methyl-2H-indazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: The indazole ring can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide (NaOMe) in methanol
Electrophilic Substitution: Bromine (Br2) in acetic acid
Oxidation: Potassium permanganate (KMnO4) in acidic medium
Reduction: Sodium borohydride (NaBH4) in ethanol
Major Products Formed
Substitution Products: 5-Methoxy-4-chloro-2-methyl-2H-indazole
Oxidation Products: this compound-3-carboxylic acid
Reduction Products: this compound-3-amine
Scientific Research Applications
5-Bromo-4-chloro-2-methyl-2H-indazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-4-chloro-2-methyl-1H-indazole
- 5-Bromo-4-chloro-2-methyl-3H-indazole
- 5-Bromo-4-chloro-2-methyl-2H-indazole-3-carboxylic acid
Uniqueness
This compound is unique due to the specific arrangement of bromine, chlorine, and methyl groups on the indazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, which can be leveraged for specific scientific and industrial purposes.
Properties
IUPAC Name |
5-bromo-4-chloro-2-methylindazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClN2/c1-12-4-5-7(11-12)3-2-6(9)8(5)10/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJEWBDKBNBCUSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C(=N1)C=CC(=C2Cl)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.50 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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